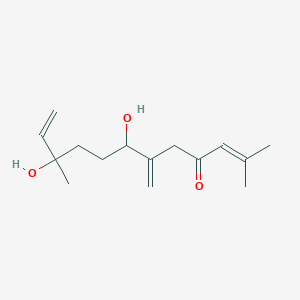
7,10-Dihydroxy-2,10-dimethyl-6-methylidenedodeca-2,11-dien-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,10-Dihydroxy-2,10-dimethyl-6-methylidenedodeca-2,11-dien-4-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dihydroxy-2,10-dimethyl-6-methylidenedodeca-2,11-dien-4-one typically involves multi-step organic reactions. One common method includes the use of aldol condensation followed by selective hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7,10-Dihydroxy-2,10-dimethyl-6-methylidenedodeca-2,11-dien-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methylidene group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction could produce diols.
Scientific Research Applications
7,10-Dihydroxy-2,10-dimethyl-6-methylidenedodeca-2,11-dien-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 7,10-Dihydroxy-2,10-dimethyl-6-methylidenedodeca-2,11-dien-4-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and conjugated diene system allow it to form hydrogen bonds and π-π interactions, respectively, which can modulate the activity of these targets. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dodecadienoic acid, 10,11-dihydroxy-3,7,11-trimethyl-, methyl ester: This compound shares a similar backbone but differs in functional groups and substitution patterns.
Coumarin derivatives: These compounds have a similar conjugated system and hydroxyl groups but differ in their core structure.
Uniqueness
7,10-Dihydroxy-2,10-dimethyl-6-methyliden
Properties
CAS No. |
88153-59-7 |
|---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
7,10-dihydroxy-2,10-dimethyl-6-methylidenedodeca-2,11-dien-4-one |
InChI |
InChI=1S/C15H24O3/c1-6-15(5,18)8-7-14(17)12(4)10-13(16)9-11(2)3/h6,9,14,17-18H,1,4,7-8,10H2,2-3,5H3 |
InChI Key |
URWIFEUTUMNYAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CC(=C)C(CCC(C)(C=C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-3-[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14378491.png)
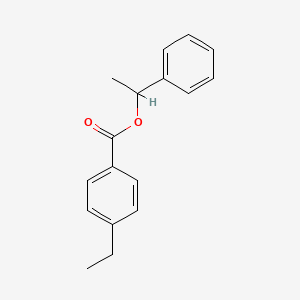
![4-Chloro-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14378505.png)
![2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378514.png)
![2-{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}-N,N-dimethylethan-1-amine](/img/structure/B14378520.png)

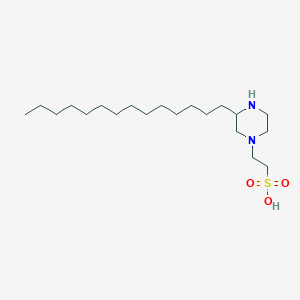
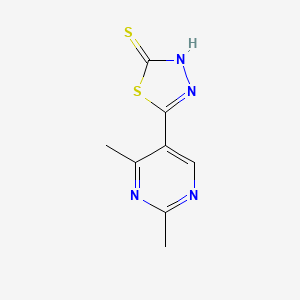
![7-Ethyl-6-methyl-1,3,3-triphenyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B14378546.png)
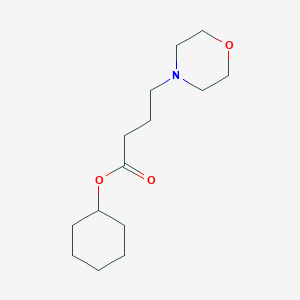
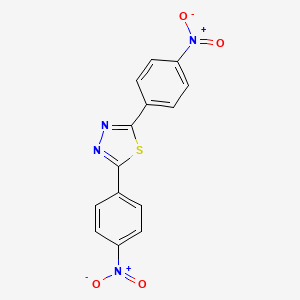
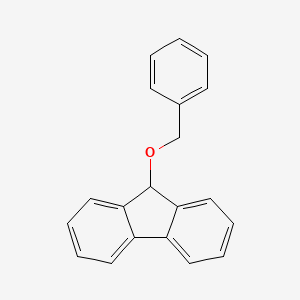
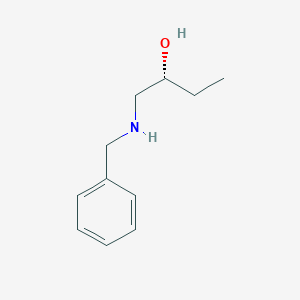
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)
